molecular formula C9H12S B13285576 1-Phenylpropane-2-thiol

1-Phenylpropane-2-thiol

Cat. No.: B13285576
M. Wt: 152.26 g/mol
InChI Key: ACTXIMLSMCEGSC-UHFFFAOYSA-N
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Description

1-Phenylpropane-2-thiol is an organic compound with the molecular formula C₉H₁₂S. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and a carbon chain. This compound is known for its distinctive odor, which is typical of thiols. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylpropane-2-thiol can be synthesized through a two-step process. The first step involves the reaction of 1-phenylpropan-2-ol with 4-methylbenzene-1-sulfonyl chloride in the presence of triethylamine and dichloromethane. This reaction produces 1-phenylpropyl-4-methylbenzenesulfonate. The second step involves the reaction of this intermediate with thiourea in ethanol under reflux conditions, followed by hydrolysis with sodium hydroxide and acidification with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above. The process involves large-scale reactions with appropriate scaling of reagents and conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Phenylpropane-2-thiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to form the corresponding thiolate anion.

    Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include bromine and iodine.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Alkyl halides and thiourea are commonly used reagents.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Thiolate anion.

    Substitution: Thioethers.

Scientific Research Applications

1-Phenylpropane-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylpropane-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophilic centers, making it a useful ligand in coordination chemistry. It can also undergo redox reactions, which are important in biological systems for maintaining cellular redox balance .

Comparison with Similar Compounds

1-Phenylpropane-2-thiol can be compared with other thiols and related compounds:

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

1-phenylpropane-2-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTXIMLSMCEGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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